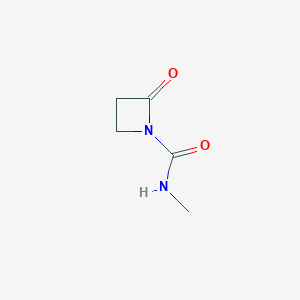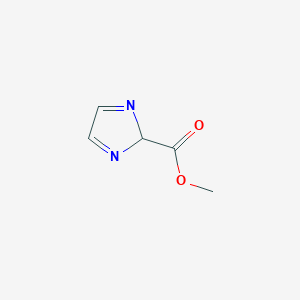
3-fluoro-5-methyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-5-methyl-1H-indole: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The presence of a fluorine atom at the 3-position and a methyl group at the 5-position of the indole ring imparts unique chemical and biological properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-5-methyl-1H-indole can be achieved through various methodsThis can be done using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions using automated reactors. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for pharmaceutical and research applications .
Analyse Des Réactions Chimiques
Types of Reactions: 3-fluoro-5-methyl-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution due to the electron-rich nature of the ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Substitution Reactions: The fluorine atom at the 3-position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Substitution: Reagents such as sodium hydride or lithium diisopropylamide (LDA) are used for substitution reactions.
Major Products Formed:
Nitration: 3-fluoro-5-methyl-1-nitroindole
Oxidation: 3-fluoro-5-methylindole-2-carboxylic acid
Substitution: 3-alkyl-5-methylindole derivatives
Applications De Recherche Scientifique
Chemistry: 3-fluoro-5-methyl-1H-indole is used as a building block in the synthesis of various complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the structure-activity relationships of indole derivatives. It serves as a model compound for investigating the biological activities of fluorinated indoles .
Medicine: Its unique chemical properties make it a candidate for designing molecules with improved pharmacokinetic and pharmacodynamic profiles .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes .
Mécanisme D'action
The mechanism of action of 3-fluoro-5-methyl-1H-indole involves its interaction with specific molecular targets in biological systems. The fluorine atom at the 3-position enhances the compound’s binding affinity to certain receptors and enzymes. This interaction can modulate various biochemical pathways, leading to the desired biological effects .
Molecular Targets and Pathways:
Receptors: The compound can bind to serotonin receptors, modulating neurotransmitter activity.
Enzymes: It can inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
Comparaison Avec Des Composés Similaires
- 5-fluoro-3-methyl-1H-indole
- 3-chloro-5-methyl-1H-indole
- 3-bromo-5-methyl-1H-indole
Comparison: 3-fluoro-5-methyl-1H-indole is unique due to the presence of a fluorine atom at the 3-position, which significantly influences its chemical and biological properties. Compared to its chloro and bromo analogs, the fluorinated compound exhibits higher stability and reactivity. The methyl group at the 5-position further enhances its biological activity, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C9H8FN |
|---|---|
Poids moléculaire |
149.16 g/mol |
Nom IUPAC |
3-fluoro-5-methyl-1H-indole |
InChI |
InChI=1S/C9H8FN/c1-6-2-3-9-7(4-6)8(10)5-11-9/h2-5,11H,1H3 |
Clé InChI |
WEEPRQDKXDZHOC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)NC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4H-Pyrazolo[3,4-d]pyrimidine](/img/structure/B11924807.png)


![{[(2R)-azetidin-2-yl]methyl}dimethylamine](/img/structure/B11924833.png)


![6H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B11924856.png)
![N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B11924863.png)




